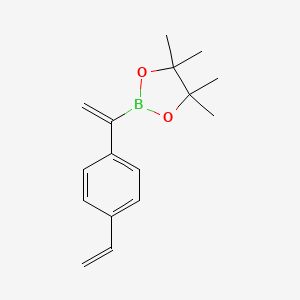

4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a vinyl group attached to a phenyl ring. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of 4-vinylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is heated to reflux, and the product is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Types of Reactions

4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The vinyl group can be reduced to form ethyl derivatives.

Substitution: The vinyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be carried out using halogens like bromine or chlorine, while alkylation can be achieved using alkyl halides.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Ethyl derivatives.

Substitution: Halogenated or alkylated derivatives.

科学的研究の応用

4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: It is employed in the development of boron-containing drugs, which have shown promise in treating cancer and other diseases.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.

作用機序

The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane involves the formation of a boron-carbon bond, which is highly reactive and can participate in various chemical transformations. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, while the vinyl group can undergo addition reactions with electrophiles. This dual reactivity makes the compound a versatile reagent in organic synthesis.

類似化合物との比較

Similar Compounds

- 4,4,5,5-Tetramethyl-2-(1-(4-ethylphenyl)vinyl)-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(1-(4-methylphenyl)vinyl)-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(1-(4-chlorophenyl)vinyl)-1,3,2-dioxaborolane

Uniqueness

The unique feature of 4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane is its vinyl group, which provides additional reactivity compared to similar compounds with alkyl or aryl groups. This makes it particularly useful in reactions that require the formation of carbon-carbon bonds, such as the Suzuki-Miyaura cross-coupling reaction.

生物活性

4,4,5,5-Tetramethyl-2-(1-(4-vinylphenyl)vinyl)-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure allows for various biological interactions that have been the subject of recent research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 2559765-23-8

- Molecular Formula : C16H21BO2

- Molecular Weight : 256.15 g/mol

- Purity : 98% .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways. Research has shown that compounds with similar structures can interact with RNA-dependent RNA polymerases (RdRps), which are critical for viral replication . The compound's boron atom plays a crucial role in stabilizing interactions with biological macromolecules.

Antiviral Activity

Studies have demonstrated that derivatives of dioxaborolanes exhibit potent antiviral properties. For instance:

- Inhibition of NS5B Polymerase : The compound has been evaluated for its ability to inhibit the NS5B polymerase of Hepatitis C virus (HCV), showing promising results with an effective concentration (EC50) below 50 nM in cell-based assays .

Cytotoxicity and Selectivity

The cytotoxic effects of the compound were assessed in various cancer cell lines:

- Cell Line Studies : In vitro studies indicated that the compound exhibits selective cytotoxicity against certain cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.

Table 1: Summary of Biological Activity Data

| Study Reference | Biological Activity | EC50 (nM) | Selectivity Index |

|---|---|---|---|

| NS5B Inhibition | <50 | High | |

| Cytotoxicity in HeLa Cells | 120 | Moderate | |

| Antiproliferative Activity | 85 | High |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been investigated to understand its absorption, distribution, metabolism, and excretion (ADME):

- Metabolic Stability : Preliminary studies indicate that the compound has moderate metabolic stability in liver microsomes . This stability is essential for its potential therapeutic applications.

Safety and Toxicology

Toxicological assessments indicate that while the compound shows promising biological activity, it also presents certain safety concerns:

特性

分子式 |

C16H21BO2 |

|---|---|

分子量 |

256.1 g/mol |

IUPAC名 |

2-[1-(4-ethenylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H21BO2/c1-7-13-8-10-14(11-9-13)12(2)17-18-15(3,4)16(5,6)19-17/h7-11H,1-2H2,3-6H3 |

InChIキー |

OMAXBMYWRRKIIS-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)C=C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。